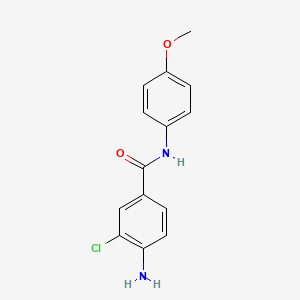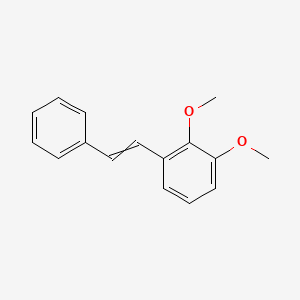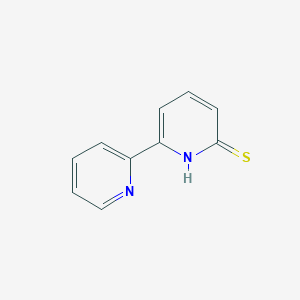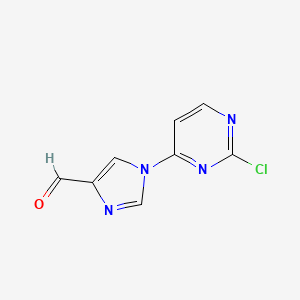![molecular formula C10H14N2O3S B14090520 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lydimycin is an antibiotic compound produced by the actinomycete bacteria Streptomyces lydicus. It is known for its activity against a variety of Gram-positive bacteria, including Nocardia asteroides, Blastomyces dermatitidis, and Cryptococcus neoformans . The molecular formula of lydimycin is C47H74N4O10 .
準備方法
Lydimycin is typically produced through a biosynthetic process involving the fermentation of Streptomyces lydicus in an aqueous nutrient medium under aerobic conditions . The process involves culturing the bacteria, extracting the compound, and purifying it through various chromatographic techniques . Industrial production methods also follow similar fermentation processes, with optimization for large-scale production .
化学反応の分析
Lydimycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lydimycin can lead to the formation of various hydroxylated derivatives .
科学的研究の応用
Lydimycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antibiotic biosynthesis and the mechanisms of action of polyketide antibiotics . In biology and medicine, lydimycin is studied for its potential use in treating infections caused by Gram-positive bacteria . It also has applications in industry, particularly in the development of new antibiotics and antifungal agents .
作用機序
Lydimycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome and interferes with the assembly and translation processes, ultimately leading to the inhibition of protein synthesis . This mechanism is similar to that of other antibiotics like clindamycin, which also target the bacterial ribosome .
類似化合物との比較
Lydimycin is similar to other polyketide antibiotics, such as erythromycin and clindamycin. it is unique in its specific activity against certain Gram-positive bacteria and its biosynthetic origin from Streptomyces lydicus . Other similar compounds include tylosin and spiramycin, which also belong to the polyketide class of antibiotics .
特性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pent-2-enoic acid |
InChI |
InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15) |
InChIキー |
NZERRTYPTPRCIR-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090437.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)


![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)

![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)


![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
